molecular formula C18H15Cl2FN4O2S B11773134 Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]- CAS No. 24346-17-6

Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-

Cat. No.: B11773134
CAS No.: 24346-17-6
M. Wt: 441.3 g/mol
InChI Key: LPEVSFCQDKFRCJ-UHFFFAOYSA-N
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Description

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the iodination of precursor compounds followed by Suzuki–Miyaura coupling reactions. For example, the 5-positions of precursor pyrimidine derivatives can be iodinated using N-iodosuccinimide in dry acetonitrile. The iodinated compounds are then subjected to Suzuki reactions to generate the target compound in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    3,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups also show similar pharmacological properties.

Uniqueness

4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24346-17-6

Molecular Formula

C18H15Cl2FN4O2S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]benzenesulfonyl fluoride

InChI

InChI=1S/C18H15Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-2,4-7,9H,3,8H2,(H4,22,23,24,25)

InChI Key

LPEVSFCQDKFRCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F

Origin of Product

United States

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